4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13478333
InChI: InChI=1S/C6H8ClFN2/c7-3-6-4-9-10(5-6)2-1-8/h4-5H,1-3H2
SMILES: C1=C(C=NN1CCF)CCl
Molecular Formula: C6H8ClFN2
Molecular Weight: 162.59 g/mol

4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC13478333

Molecular Formula: C6H8ClFN2

Molecular Weight: 162.59 g/mol

* For research use only. Not for human or veterinary use.

4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole -

Specification

Molecular Formula C6H8ClFN2
Molecular Weight 162.59 g/mol
IUPAC Name 4-(chloromethyl)-1-(2-fluoroethyl)pyrazole
Standard InChI InChI=1S/C6H8ClFN2/c7-3-6-4-9-10(5-6)2-1-8/h4-5H,1-3H2
Standard InChI Key GLOVYBGOPJXRLO-UHFFFAOYSA-N
SMILES C1=C(C=NN1CCF)CCl
Canonical SMILES C1=C(C=NN1CCF)CCl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The core structure of 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole consists of a five-membered aromatic pyrazole ring with two adjacent nitrogen atoms. Key substituents include:

  • A chloromethyl group (-CH2_2Cl) at the 4-position, which enhances electrophilicity and potential alkylating activity.

  • A 2-fluoroethyl group (-CH2_2CH2_2F) at the 1-position, contributing to lipophilicity and metabolic stability.

The hydrochloride salt form (CAS No. 1855907-54-8) includes a protonated pyrazole nitrogen, as evidenced by its SMILES notation C1=C(C=NN1CCF)CCl.Cl\text{C1=C(C=NN1CCF)CCl.Cl}.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC6H9Cl2FN2\text{C}_6\text{H}_9\text{Cl}_2\text{FN}_2
Molecular Weight199.05 g/mol
IUPAC Name4-(chloromethyl)-1-(2-fluoroethyl)pyrazole; hydrochloride
SMILESC1=C(C=NN1CCF)CCl.Cl
InChIKeyLYCJGZZIWXRPMG-UHFFFAOYSA-N

Crystallographic and Hydrogen-Bonding Features

While no direct crystal data exist for 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole, studies on analogous pyrazoles reveal intermolecular N–H⋯N hydrogen bonding and trimeric molecular assemblies . For example, 4-chloro-1H-pyrazole forms orthorhombic crystals (PnmaPnma) with proton disorder at the N1 position . The fluoroethyl and chloromethyl groups in the target compound likely disrupt planar packing, favoring layered or helical arrangements—a hypothesis requiring validation via low-temperature X-ray diffraction.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride involves multi-step functionalization of the pyrazole core:

  • Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloadditions to construct the pyrazole ring.

  • Fluoroethylation: Introduction of the 2-fluoroethyl group using 2-fluoroethyl halides under basic conditions.

  • Chloromethylation: Friedel-Crafts alkylation or radical-mediated chlorination to install the chloromethyl group.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Comparative Analysis of Pyrazole Synthesis Methods

MethodAdvantagesLimitations
CyclocondensationHigh yield, scalabilityRequires anhydrous conditions
[3+2] CycloadditionStereoselectivityLimited substrate scope
Radical ChlorinationRegioselective functionalizationHazardous reagents

Reactivity Profile

The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols), enabling derivatization for structure-activity relationship (SAR) studies. The fluoroethyl moiety, resistant to oxidative metabolism, may enhance bioavailability—a trait observed in fluorinated pharmaceuticals like fluoxetine .

Research Gaps and Future Directions

Priority Investigations

  • Synthesis Optimization: Develop one-pot methodologies to reduce step count and improve atom economy.

  • Biological Screening: Evaluate larvicidal, antimicrobial, and cytotoxic activities using standardized assays (e.g., OECD Guidelines).

  • Crystallographic Studies: Resolve the crystal structure to elucidate supramolecular interactions and guide drug design .

Computational Modeling

Molecular docking simulations against RyR and DNA topoisomerase II could predict binding affinities, prioritizing synthetic targets. Density functional theory (DFT) calculations may further clarify the electronic effects of fluorine and chlorine substituents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator